N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine” is a compound that belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, which is a core structure in the compound, involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes .Molecular Structure Analysis
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides provides 2,5-disubstituted 1,3,4-oxadiazoles .Scientific Research Applications
Antimicrobial Activity
N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine has been explored for its antimicrobial properties. Studies have synthesized various derivatives of this compound, which demonstrated significant antibacterial and antifungal activities against a range of pathogens, including gram-positive bacteria like Staphylococcus aureus and gram-negative bacteria like Escherichia coli, as well as fungi like Candida albicans (Desai et al., 2016).
Corrosion Inhibition
Research has also investigated the use of N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine derivatives in corrosion inhibition. These compounds have shown effectiveness in protecting mild steel against corrosion in acidic environments. Studies using electrochemical, SEM, and computational methods indicate that these compounds form a protective layer on the steel surface and exhibit mixed-type inhibition behavior (Ammal et al., 2018).
Anticancer Potential
Certain derivatives of N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine have been synthesized and evaluated for their anticancer activity. These compounds have shown cytotoxic activity against various cancer cell lines, with some compounds demonstrating higher potency than the reference drug doxorubicin (Ramazani et al., 2014).
Structural Characterization for Pharmaceutical Applications
The structural characterization of oxadiazole derivatives, including N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine, is crucial in the development of potential pharmaceutical agents. X-ray crystallography and other techniques have been employed to understand the molecular structure and interactions of these compounds, which is essential for their use in drug design (Meyer et al., 2003).
Photoluminescent Properties
Studies have explored the photoluminescent properties of 1,3,4-oxadiazole derivatives. These compounds have displayed significant fluorescence emission, making them candidates for applications in photoluminescent materials (Han et al., 2010).
Antioxidant Activity
Research on N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine derivatives has also highlighted their potential antioxidant activity. This suggests their possible use in treating oxidative stress-related diseases (Ahsan et al., 2020).
Safety And Hazards
properties
IUPAC Name |
N-methyl-1-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-13-14-11(15-8)10-5-3-9(4-6-10)7-12-2/h3-6,12H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJZWGQLXKZEJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)CNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649936 |
Source
|
Record name | N-Methyl-1-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-YL)benzylamine | |
CAS RN |
944450-83-3 |
Source
|
Record name | N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944450-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.